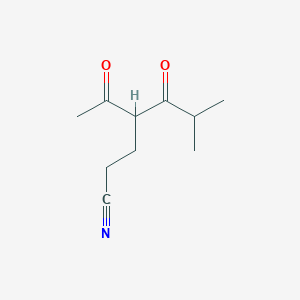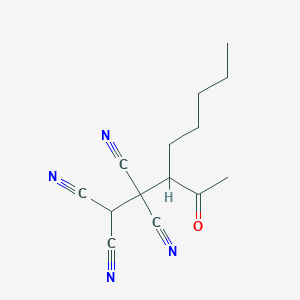
3-Acetyloctane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyloctane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C12H16N4O It is a derivative of octane, featuring four cyano groups and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyloctane-1,1,2,2-tetracarbonitrile typically involves the reaction of tetracyanoethylene with ketones. One common method is the reaction of tetracyanoethylene with ketones in 1,4-dioxane containing a catalytic amount of hydrochloric acid. This method is widely used due to its general applicability and the possibility of obtaining high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the solvent-free synthesis method, which conforms to green chemistry principles, is a promising approach. This method involves the reaction of tetracyanoethylene with ketones under solvent-free conditions, resulting in high conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-Acetyloctane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of interest due to their potential biological activities .
Scientific Research Applications
3-Acetyloctane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetyloctane-1,1,2,2-tetracarbonitrile involves the alkylation of nucleophilic regions of tumor-cell DNA. This alkylation process inhibits the proliferation of malignant cells, making it a potential anticancer agent . The compound’s reactivity is attributed to the mutual activation of the closely positioned cyano groups, which enhances its pharmacophoric activity .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Cyclopropane-tetracarbonitrile: This compound has a similar structure but features a cyclopropane ring instead of an octane chain.
4-Oxoalkane-1,1,2,2-tetracarbonitriles: These compounds are also derivatives of tetracyanoethylene and are used in the synthesis of heterocyclic systems.
Uniqueness
3-Acetyloctane-1,1,2,2-tetracarbonitrile is unique due to its combination of an acetyl group and four cyano groups on an octane backbone
Properties
CAS No. |
90138-10-6 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-acetyloctane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H16N4O/c1-3-4-5-6-13(11(2)19)14(9-17,10-18)12(7-15)8-16/h12-13H,3-6H2,1-2H3 |
InChI Key |
NXDBULMLLLCCOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C)C(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)

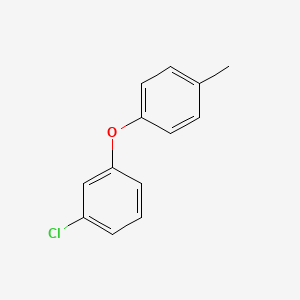
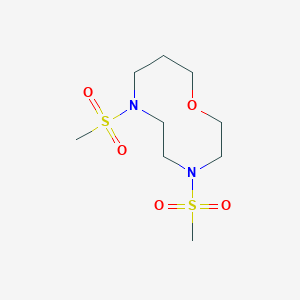
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
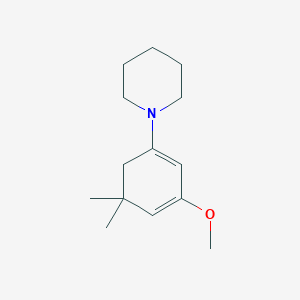
![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)
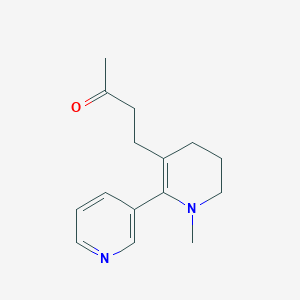

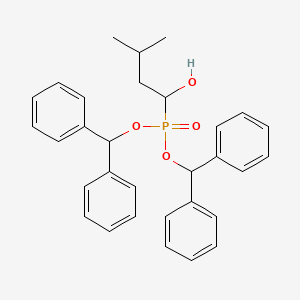
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)
